

Tinospinoside C: A Technical Guide to its Discovery, History, and Biological Activity

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Compound of Interest		
Compound Name:	Tinospinoside C	
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Abstract

Tinospinoside C, a clerodane diterpenoid glycoside, has emerged as a compound of interest within the scientific community due to its potential therapeutic properties. This technical guide provides a comprehensive overview of the discovery, history, and current understanding of **Tinospinoside C**. It details the initial isolation and structure elucidation, summarizes its known biological activities with corresponding quantitative data, and outlines the experimental protocols utilized in its study. Furthermore, this guide presents visual representations of key experimental workflows to facilitate a deeper understanding of the research conducted on this compound.

Discovery and History

Tinospinoside C was first reported by a team of researchers led by Wei Li in a 2011 publication in the journal Planta Medica. The compound was isolated from the roots of Tinospora sagittata (Oliv.) Gagnep.[1]. In a subsequent study, **Tinospinoside C** was also isolated from the roots of Tinospora sagittata var. yunnanensis[2]. The structure of this natural product was elucidated through extensive spectroscopic analyses, including mass spectrometry (MS), infrared (IR) spectroscopy, and one- and two-dimensional nuclear magnetic resonance (1D and 2D NMR) spectroscopy[1][2]. Its chemical formula is C₂₇H₃₆O₁₂ with a molecular weight of 552.6 g/mol .

Physicochemical Properties



Property	Value	Reference
Chemical Formula	C27H36O12	[3]
Molecular Weight	552.6 g/mol	[3]
Туре	Clerodane Diterpenoid Glycoside	[1]

Biological Activity

The primary biological activity reported for **Tinospinoside C** is its anti-inflammatory potential. Specifically, it has been shown to inhibit the production of nitric oxide (NO), a key mediator in the inflammatory process.

Biological Activity	Assay	Cell Line	IC50 (μM)	Reference
Inhibition of Nitric Oxide (NO) Production	Lipopolysacchari de and TNFy- activated	J774.1 macrophage-like	218	[1]

Experimental ProtocolsIsolation of Tinospinoside C

The following is a generalized protocol based on the initial discovery:

- Extraction: The air-dried and powdered roots of Tinospora sagittata are extracted with a
 suitable solvent, such as methanol (MeOH), at room temperature. The solvent is then
 evaporated under reduced pressure to yield a crude extract.
- Partitioning: The crude extract is suspended in water and partitioned successively with different organic solvents of increasing polarity, for example, petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH), to separate compounds based on their polarity.
- Chromatography: The fraction containing Tinospinoside C (typically the n-BuOH fraction) is subjected to repeated column chromatography. This may involve silica gel, Sephadex LH-20,



and preparative high-performance liquid chromatography (HPLC) to isolate the pure compound.

Structure Elucidation

The chemical structure of **Tinospinoside C** was determined using a combination of the following spectroscopic methods:

- Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
- Infrared (IR) Spectroscopy: To identify the presence of specific functional groups.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H-NMR, ¹³C-NMR, COSY, HSQC, and HMBC experiments to establish the connectivity of atoms and the stereochemistry of the molecule.

Nitric Oxide (NO) Inhibition Assay

The following protocol outlines the general steps for assessing the inhibitory effect of **Tinospinoside C** on NO production:

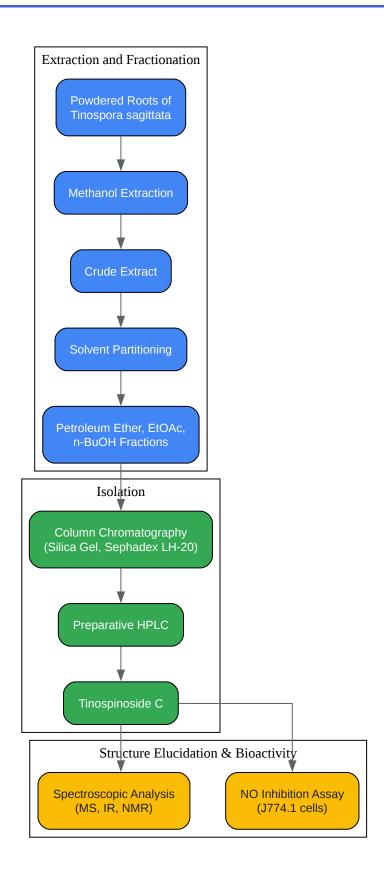
- Cell Culture: J774.1 macrophage-like cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator with 5% CO₂.
- Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of Tinospinoside C for a specific duration.
- Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) and tumor necrosis factor-alpha (TNFα) to induce the production of nitric oxide.
- Quantification of Nitrite: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm) using a microplate reader.
- Calculation of Inhibition: The percentage of NO production inhibition is calculated by comparing the nitrite concentration in the treated wells with that in the untreated (control)



wells. The IC_{50} value, the concentration of the compound that inhibits 50% of NO production, is then determined.

Visualizations

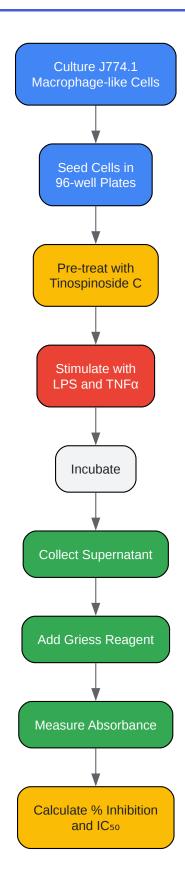




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Caption: Workflow for the isolation and characterization of **Tinospinoside C**.





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Caption: Experimental workflow for the Nitric Oxide (NO) inhibition assay.



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